molecular formula C14H13FN2O3S B5769553 N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide

N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide

Cat. No. B5769553
M. Wt: 308.33 g/mol
InChI Key: ZFQYIWHTVLGLMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide, also known as FP-Gly, is a chemical compound that has been studied extensively for its potential medical applications. It is a small molecule inhibitor that can selectively target certain enzymes and proteins in the body, making it a promising candidate for the development of new drugs.

Mechanism of Action

The mechanism of action of N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide involves its ability to selectively target certain enzymes and proteins in the body. Specifically, this compound can bind to and inhibit the activity of enzymes known as matrix metalloproteinases (MMPs), which are involved in the breakdown of extracellular matrix proteins. By inhibiting MMP activity, this compound can help to prevent the spread of cancer cells and reduce inflammation in the body.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in the body. For example, studies have demonstrated that this compound can reduce the activity of MMPs in cancer cells, leading to decreased cell migration and invasion. Additionally, this compound has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines in the body.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide in lab experiments is its specificity for certain enzymes and proteins. This allows researchers to target specific pathways and processes in the body, which can help to improve the accuracy and reliability of their experiments. However, one limitation of using this compound is that it can be difficult to synthesize and purify, which can make it challenging to obtain pure samples for research purposes.

Future Directions

There are many potential future directions for research on N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide. One area of focus could be on developing new drugs that are based on the structure of this compound, which could have even greater specificity and efficacy for certain diseases. Additionally, researchers could investigate the potential use of this compound in combination with other drugs or therapies to enhance its effects. Finally, further studies could explore the safety and toxicity of this compound in humans, which could pave the way for its eventual use as a clinical therapy.

Synthesis Methods

The synthesis of N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide is a complex process that involves several steps. One of the most common methods for synthesizing this compound is through a reaction between 4-fluoroaniline and phenylsulfonyl chloride, followed by the addition of glycine. This process typically yields a pure form of this compound that can be used for further research.

Scientific Research Applications

N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide has been the subject of numerous scientific studies due to its potential applications in the field of medicine. One of the most promising areas of research involves the use of this compound as an inhibitor of certain enzymes and proteins that are involved in the development of cancer, inflammation, and other diseases. This compound has also been studied for its potential to treat neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

2-[N-(benzenesulfonyl)-4-fluoroanilino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN2O3S/c15-11-6-8-12(9-7-11)17(10-14(16)18)21(19,20)13-4-2-1-3-5-13/h1-9H,10H2,(H2,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFQYIWHTVLGLMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)N)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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